

"derivatives of 1,3-benzoxathiol-2-one and their properties"

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Compound of Interest

Compound Name:	1,3-Benzoxathiol-2-one, 5-methoxy-
Cat. No.:	B8748582

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An In-depth Technical Guide to the Derivatives of 1,3-Benzoxathiol-2-one

Introduction

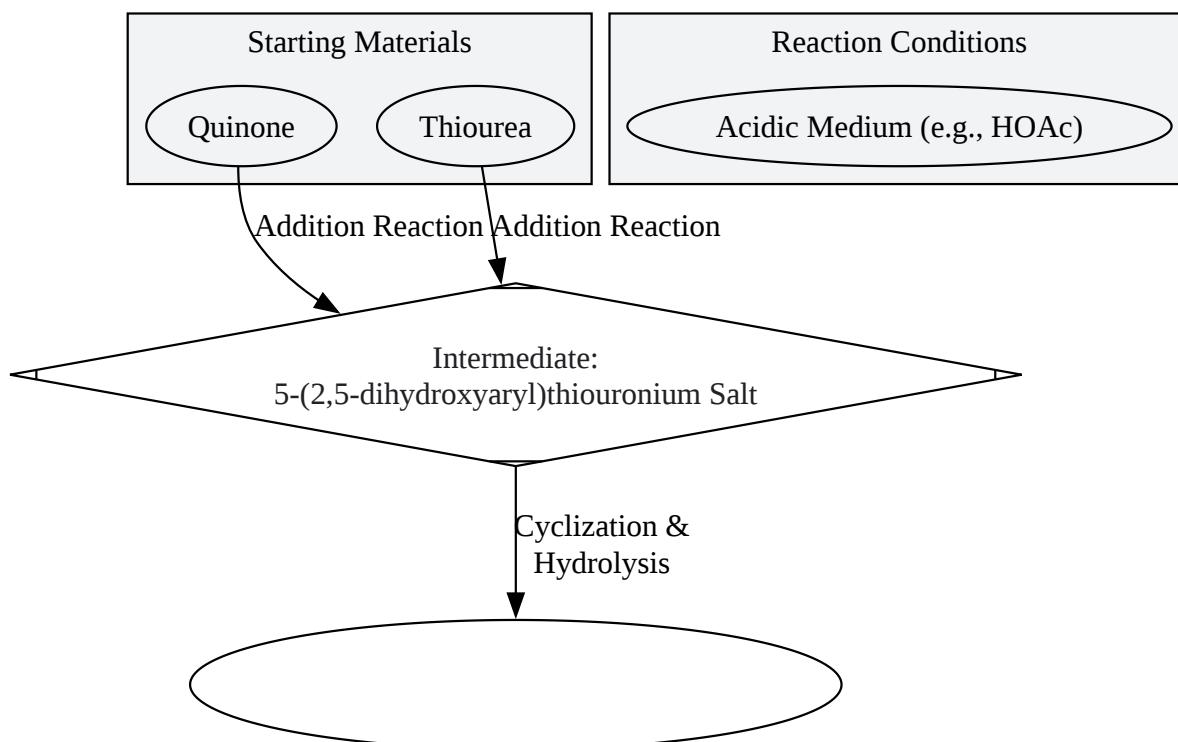
The 1,3-benzoxathiol-2-one scaffold is a significant heterocyclic system in medicinal chemistry. These compounds, characterized by a fused benzene ring to a five-membered oxathiolone ring, serve as important pharmacophores.^{[1][2]} Derivatives of this core structure have garnered considerable attention from the scientific community due to their diverse and potent pharmacological activities. The inherent properties of this scaffold make it a valuable starting point for the design and development of new therapeutic agents.^[1]

This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of 1,3-benzoxathiol-2-one derivatives, tailored for researchers, scientists, and professionals in drug development.

Synthesis of 1,3-Benzoxathiol-2-one Derivatives

The synthesis of the 1,3-benzoxathiol-2-one core and its derivatives can be achieved through several methodologies. The most common and efficient methods involve the reaction of substituted phenols with sulfur-containing reagents or the cyclization of appropriately substituted precursors.

A widely utilized and efficient one-step synthesis involves the reaction of quinones with thiourea in an acidic medium.^[3] This method allows for the preparation of a variety of 5-hydroxy-1,3-benzoxathiol-2-ones in excellent yields from readily available starting materials.^[3] Another classical approach involves treating o-mercaptophenol with thiophosgene in an aqueous alkali solution.^[4]



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Physicochemical and Biological Properties

Derivatives of 1,3-benzoxathiol-2-one exhibit a wide range of physicochemical and biological properties, which are summarized below. The structural modifications on the benzoxathiolone ring significantly influence their activity.

Physicochemical Data

The characterization of these compounds relies on standard analytical techniques. Spectroscopic data, particularly ^1H and ^{13}C NMR, are crucial for structural elucidation.[\[4\]](#)[\[5\]](#)

Compound/ Derivative	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance	Reference
1,3-benzoxathiol-2-thione	$\text{C}_7\text{H}_4\text{OS}_2$	168.24	93-94	Orange-red crystals	[4]
5-Hydroxy-1,3-benzoxathiol-2-one	$\text{C}_7\text{H}_4\text{O}_3\text{S}$	168.17	-	Light-brown crystalline solid	[6]
6-Hydroxy-1,3-benzoxathiol-2-one	$\text{C}_7\text{H}_4\text{O}_3\text{S}$	168.17	-	-	[5]

Biological Activities

The 1,3-benzoxathiol-2-one scaffold is associated with a broad spectrum of biological activities, including antibacterial, antimycotic, antioxidant, anti-inflammatory, and antitumor properties.[\[1\]](#)[\[2\]](#)

Derivative Class	Biological Activity	Target/Cell Line	IC ₅₀ (μM)	Notes	Reference
Schiff Bases of 6-hydroxy-benzo[d][1][5]oxathiol-2-one	Anticancer	MCF-7, A549, HT-29	5.36 - 9.09	Compound 12g was the most potent against the tested cell lines.	[5]
Benzoxathiol e Derivative	Anti-inflammatory	-	-	Blocks LPS-induced NF-κB activation by inactivating IκB kinase beta.	[6]
General Derivatives	MAO-A/MAO-B Inhibition	Monoamine Oxidase	-	Potential for treating neuropsychiatric and neurodegenerative disorders.	[1]
General Derivatives	Antibacterial	Various bacteria	-	Broad activity reported.	[1]
General Derivatives	Antioxidant	-	-	Ability to scavenge free radicals demonstrated in vitro.	[6]

Mechanism of Action: Anti-inflammatory Pathway

A notable mechanism of action for the anti-inflammatory effects of certain benzoxathiol derivatives involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6]

This is a critical pathway that regulates immune responses and inflammation. The derivative acts by inactivating the I κ B kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of I κ B α . As a result, NF- κ B is retained in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[\[6\]](#)

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Experimental Protocols

Protocol 1: General One-Step Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-ones

This protocol is a generalized procedure based on the method described by Lau and Kestner for the synthesis from quinones and thiourea.[\[3\]](#)

- Reaction Setup: In a suitable reaction vessel, dissolve the substituted quinone in an appropriate solvent, such as glacial acetic acid.

- **Addition of Reagents:** Add thiourea to the solution. The molar ratio of quinone to thiourea may be optimized but is often near equimolar.
- **Reaction Conditions:** Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Depending on the substituents, the intermediate thiouronium salt may precipitate.^[3]
- **Hydrolysis and Cyclization:** Heat the reaction mixture in the presence of a strong aqueous acid (e.g., HCl). This step facilitates the conversion of the intermediate salt into the final 5-hydroxy-1,3-benzoxathiol-2-one product.^[3]
- **Isolation and Purification:** Cool the reaction mixture and isolate the crude product by filtration. The product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
- **Characterization:** Confirm the structure of the final compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Protocol 2: General Protocol for In Vitro Anticancer Activity (MTT Assay)

This is a generalized protocol for evaluating the cytotoxic activity of synthesized derivatives against cancer cell lines, as mentioned in the literature.^[5]

- **Cell Culture:** Culture human cancer cell lines (e.g., MCF-7, A549, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Seed the cells into 96-well microtiter plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.
- **Compound Treatment:** Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a positive control (e.g., a known anticancer drug) and a negative control (vehicle, e.g., DMSO).

- MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

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